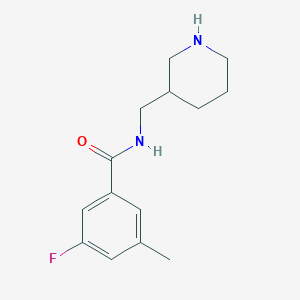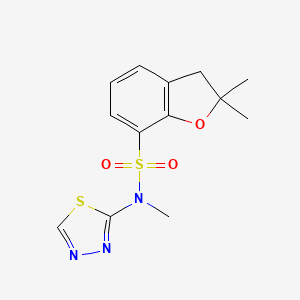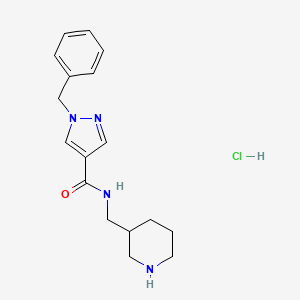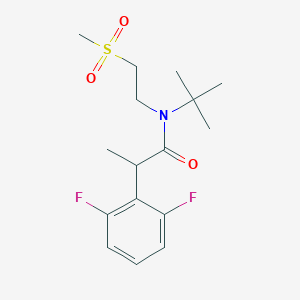
3-fluoro-5-methyl-N-(piperidin-3-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-fluoro-5-methyl-N-(piperidin-3-ylmethyl)benzamide is an organic compound that features a benzamide core substituted with a fluorine atom at the 3-position, a methyl group at the 5-position, and a piperidin-3-ylmethyl group attached to the nitrogen atom of the amide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-5-methyl-N-(piperidin-3-ylmethyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluoro-5-methylbenzoic acid and piperidine.
Formation of Benzoyl Chloride: The 3-fluoro-5-methylbenzoic acid is converted to its corresponding benzoyl chloride using thionyl chloride (SOCl₂) under reflux conditions.
Amide Formation: The benzoyl chloride is then reacted with piperidin-3-ylmethanamine in the presence of a base such as triethylamine (Et₃N) to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-5-methyl-N-(piperidin-3-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH₄) can convert the amide group to an amine.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-fluoro-5-methyl-N-(piperidin-3-ylmethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-fluoro-5-methyl-N-(piperidin-3-ylmethyl)benzamide involves its interaction with specific molecular targets such as receptors or enzymes. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong interactions with the target site. The piperidine moiety contributes to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 3-fluoro-4-methyl-N-(piperidin-3-ylmethyl)benzamide
- 3-chloro-5-methyl-N-(piperidin-3-ylmethyl)benzamide
- 3-fluoro-5-ethyl-N-(piperidin-3-ylmethyl)benzamide
Uniqueness
3-fluoro-5-methyl-N-(piperidin-3-ylmethyl)benzamide is unique due to the specific positioning of the fluorine and methyl groups on the benzene ring, which significantly influences its chemical reactivity and biological activity. The presence of the piperidin-3-ylmethyl group further distinguishes it from other benzamide derivatives by enhancing its pharmacokinetic properties.
Properties
IUPAC Name |
3-fluoro-5-methyl-N-(piperidin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O/c1-10-5-12(7-13(15)6-10)14(18)17-9-11-3-2-4-16-8-11/h5-7,11,16H,2-4,8-9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCACBWAXDHVKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C(=O)NCC2CCCNC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[3-[1-(4-Methyl-1,3-thiazol-2-yl)ethylamino]butyl]isoindole-1,3-dione](/img/structure/B7675306.png)
![2,4-dimethyl-N-[4-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7675314.png)
![1-(5-Propan-2-yl-1,3-thiazol-2-yl)-3-[1-(pyridin-4-ylmethyl)pyrazol-3-yl]urea](/img/structure/B7675321.png)
![N-[(4-imidazol-1-yl-2-methylphenyl)methyl]-N-methyl-2-pyrazol-1-ylethanamine](/img/structure/B7675323.png)
![N-methyl-N-prop-2-ynyl-2-[4-(tetrazol-1-yl)phenyl]acetamide](/img/structure/B7675335.png)

![3-ethoxy-1-hydroxy-N-(3-propan-2-ylphenyl)-7-azaspiro[3.5]nonane-7-carboxamide](/img/structure/B7675350.png)
![2-[3-[(3-Methyl-1,2-oxazol-5-yl)methylamino]butyl]isoindole-1,3-dione](/img/structure/B7675356.png)
![3-(2-amino-2-oxoethyl)-N-[3-(1,3-thiazol-2-yl)phenyl]piperidine-1-carboxamide](/img/structure/B7675372.png)
![2-[(1S,5R,7R)-10,10-dimethyl-3,3-dioxo-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]-N-propan-2-ylacetamide](/img/structure/B7675373.png)


![Piperidin-4-yl 3-[(5-ethylfuran-2-carbonyl)amino]benzoate;hydrochloride](/img/structure/B7675395.png)
![N-tert-butyl-N-[(3-fluorophenyl)methyl]-2-(1-methylpyrazol-3-yl)acetamide](/img/structure/B7675408.png)
